molecular formula C10H14F3NO4 B15053403 (2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid

Cat. No.: B15053403
M. Wt: 269.22 g/mol
InChI Key: OCLIUAPKYXTECD-WDSKDSINSA-N
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Description

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and Boc groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(tert-Butoxycarbonyl)-3-methylazetidine-2-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2S,3S)-1-(tert-Butoxycarbonyl)-3-ethylazetidine-2-carboxylic acid: Contains an ethyl group instead of a trifluoromethyl group.

Uniqueness

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-4-5(10(11,12)13)6(14)7(15)16/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6-/m0/s1

InChI Key

OCLIUAPKYXTECD-WDSKDSINSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]1C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C(F)(F)F

Origin of Product

United States

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